High-Yield Lapatinib Synthesis via 6-Iodo-6H-quinazolin-4-one Intermediate
6-Iodo-6H-quinazolin-4-one is a critical intermediate for the synthesis of Lapatinib tosylate monohydrate. A five-step process using this compound achieved an overall yield of 48%, with the chlorination step yielding 88% and the Suzuki coupling step yielding 96% [1]. The high efficiency of this pathway is crucial for commercial production, and the presence of the 6-iodo group is essential for the Suzuki coupling reaction. Alternative quinazolinone derivatives lacking the iodine atom at the 6-position are not suitable for this synthetic route.
| Evidence Dimension | Synthetic Yield (Overall Lapatinib Process) |
|---|---|
| Target Compound Data | 48% overall yield in a 5-step process |
| Comparator Or Baseline | Alternative synthetic routes using different starting materials may have variable yields; non-iodinated quinazolinones are not viable for the Suzuki coupling step. |
| Quantified Difference | Not directly comparable; the 6-iodo compound is the required intermediate for this specific, high-yielding route. |
| Conditions | Multi-step synthesis including chlorination, Suzuki coupling, reductive amination, salt formation, and crystallization. |
Why This Matters
For procurement, this compound is the direct, validated intermediate for a commercially established synthetic route to Lapatinib, a blockbuster oncology drug, ensuring downstream synthetic viability.
- [1] Zhang Qingwen et al. Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 2010, 41(4):317-320. View Source
